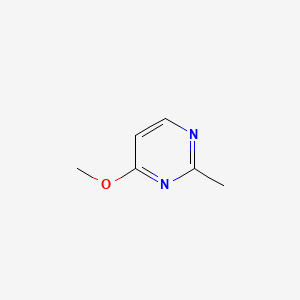

4-Methoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-methoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRAWORUGOJWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336737 | |

| Record name | 4-Methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-65-0 | |

| Record name | 4-Methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-2-methylpyrimidine: A Technical Guide to Chemical Architecture & Reactivity

Executive Summary & Physicochemical Profile[1]

4-Methoxy-2-methylpyrimidine (4M2MP) acts as a pivotal "masked" electrophile in medicinal chemistry. Unlike its fully aromatic counterparts, the presence of the methoxy group at the C4 position creates a unique lactim ether functionality. This structural feature allows the molecule to toggle between acting as a stable aromatic scaffold and a reactive precursor for pyrimidinones (via hydrolysis) or fused heterocyclic systems (via lateral functionalization).

For drug development professionals, 4M2MP is not merely a building block; it is a divergent intermediate . Its C2-methyl group is sufficiently acidic for lateral lithiation/extension, while the C4-methoxy group serves as an orthogonal protecting group that directs regioselectivity during electrophilic aromatic substitution (

Physicochemical Datasheet

| Property | Value | Technical Note |

| CAS Number | 7314-65-0 | Distinct from 2-methoxy isomer (CAS 2815-67-0). |

| IUPAC Name | This compound | Often referred to as a lactim ether of 2-methyluracil. |

| Molecular Weight | 124.14 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| Appearance | Colorless liquid / Low-melting solid | Hygroscopic; store under inert atmosphere. |

| Boiling Point | ~180°C (atm) / 50-55°C (15 mmHg) | Distillable under reduced pressure. |

| pKa (Predicted) | ~2.5 (Pyridine-like N) | Less basic than 4-aminopyrimidines due to OMe induction. |

| Solubility | DCM, MeOH, THF, EtOAc | Miscible with most organic solvents; sparingly soluble in water. |

| Storage | 2-8°C, Inert Gas | Hydrolysis-prone over long periods in humid air. |

Synthetic Architecture

The synthesis of 4M2MP is governed by the principle of regioselective O-alkylation versus nucleophilic aromatic substitution (

High-Fidelity Synthesis Workflow (Graphviz)

Protocol 1: Regiospecific Synthesis via

Rationale: This route avoids the N-alkylation vs. O-alkylation ambiguity seen when methylation 2-methyl-4-pyrimidinone.

-

Setup: Charge a flame-dried round-bottom flask with 2-methyl-4-chloropyrimidine (1.0 equiv) and anhydrous methanol (5 mL/mmol).

-

Activation: Cool the solution to 0°C under

atmosphere. -

Nucleophilic Attack: Dropwise add Sodium Methoxide (NaOMe, 25% wt in MeOH, 1.1 equiv). Critical: Exothermic reaction; maintain internal temp <10°C to prevent side reactions.

-

Completion: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). SM (

) should disappear; Product (

-

-

Workup: Quench with saturated

. Remove MeOH under reduced pressure. Extract aqueous residue with DCM (3x). Dry over -

Purification: Vacuum distillation is preferred over column chromatography for high purity.

Reactivity & Mechanistic Insights[2][3]

The core value of 4M2MP lies in its tri-modal reactivity . The pyrimidine ring is electron-deficient, but the methoxy group introduces a donor effect that modulates this deficiency, creating specific activation sites.

The Lactim Ether Switch (C4 Reactivity)

The C4-methoxy group is a "lactim ether." Under acidic conditions (HCl/AcOH), it hydrolyzes back to the 2-methyl-4(3H)-pyrimidinone (lactam form).

-

Application: Use the methoxy group to protect the oxygen during basic lithiation steps, then deprotect with acid to reveal the carbonyl for hydrogen bonding in the final drug target.

Lateral Lithiation (C2-Methyl Activation)

The C2-methyl group is acidified by the electron-withdrawing nature of the pyrimidine nitrogens.

-

Mechanism: Treatment with strong bases (LDA or LiHMDS) at -78°C generates a carbanion at the lateral methyl group rather than the ring C5/C6 protons, provided the temperature is strictly controlled.

-

Divergence: At higher temperatures (> -40°C), thermodynamic equilibration may lead to ring metalation or nucleophilic attack by the base.

Electrophilic Aromatic Substitution ( )

The C5 position is the only site available for electrophilic attack (e.g., halogenation). The C4-methoxy group activates the C5 position (ortho-para director), making it significantly more reactive than in unsubstituted pyrimidines.

Reactivity Map (Graphviz)

Pharmaceutical Utility & Applications

4M2MP is a "privileged fragment" in kinase inhibitor design. The pyrimidine nitrogen atoms serve as hydrogen bond acceptors in the ATP-binding pocket of enzymes.

-

Kinase Inhibitors: The 4-methoxy group is often displaced later in the synthesis by anilines to form 2-methyl-4-aminopyrimidine motifs, common in CDK and MAPK inhibitors.

-

Fused Heterocycles: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) converts the 2-methyl group into an enaminone, which cyclizes with hydrazines or guanidines to form pyrimido[1,2-b]pyridazines or other bicyclic systems.

-

Herbicide Precursors: Analogous to the synthesis of Bispyribac-sodium, where the methoxy group directs subsequent substitutions.

Advanced Experimental Protocol

Protocol 2: Lateral Extension via Enaminone Formation

Context: This reaction transforms the inert methyl group into a reactive "handle" for building fused ring systems.

Reagents:

-

This compound (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Solvent: Anhydrous DMF or Xylene

Step-by-Step:

-

Mixture: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the pyrimidine in anhydrous DMF (2 mL/mmol).

-

Addition: Add DMF-DMA (1.5 equiv) in one portion.

-

Thermolysis: Heat the mixture to 140°C for 12–16 hours.

-

Validation: Take an aliquot for NMR. Look for the disappearance of the C2-methyl singlet (

ppm) and appearance of two vinyl doublets ( -

Isolation: Remove solvent under high vacuum (rotary evaporator with oil pump). The residue is often a solid that can be triturated with diethyl ether to yield the (E)-2-(2-(dimethylamino)vinyl)-4-methoxypyrimidine .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 535905, this compound. Retrieved from [Link]

-

Baran, P. S. (2025). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link] (General reference for lateral lithiation conditions).

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1, 207-214.[5] Retrieved from [Link]

- Xu, D., et al. (2011).A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. (Mechanistic parallel for methoxypyrimidine synthesis).

Sources

4-Methoxy-2-methylpyrimidine CAS number 7314-65-0

Executive Summary

4-Methoxy-2-methylpyrimidine (CAS 7314-65-0) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Characterized by its electron-deficient pyrimidine core substituted with electron-donating methyl and methoxy groups, it serves as a versatile scaffold for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of this compound is essential for optimizing reaction conditions and purification protocols.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 7314-65-0 |

| Molecular Formula | |

| Molecular Weight | 124.14 g/mol |

| Physical State | Low-melting solid or liquid (dependent on purity/temp) |

| Boiling Point | ~180°C (at 760 mmHg) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Predicted) | ~3.0 (Pyrimidine N-1 protonation) |

| Storage | 2–8°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture

The synthesis of this compound typically proceeds via the functionalization of the pyrimidine ring at the C4 position. The most robust industrial route involves the chlorination of 2-methyl-4-hydroxypyrimidine followed by methoxylation.

Validated Synthetic Workflow

Step 1: Chlorination (Activation)

-

Precursor: 2-Methyl-4-hydroxypyrimidine (CAS 6622-92-0).

-

Reagent: Phosphorus Oxychloride (

). -

Mechanism: Conversion of the tautomeric lactam (4-pyrimidone) to the imidoyl chloride.

-

Critical Control: The reaction is exothermic.

must be added slowly.

Step 2: Methoxylation (Nucleophilic Substitution)

-

Precursor: 4-Chloro-2-methylpyrimidine (Intermediate).

-

Reagent: Sodium Methoxide (

) in Methanol. -

Mechanism:

displacement of the chloride leaving group. -

Workup: Quenching with water, extraction with Dichloromethane (DCM), and vacuum distillation.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from commercially available hydroxypyrimidine precursors.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The pyrimidine ring is a "privileged structure" in kinase inhibition (e.g., Imatinib, Dasatinib). This compound serves as a core fragment where:

-

N1/N3 Nitrogens: Act as Hydrogen Bond Acceptors (HBA) in the ATP-binding pocket.

-

C4-Methoxy Group: Can be used as a stable steric anchor or hydrolyzed to a hydroxyl group for H-bond donation.

-

C2-Methyl Group: Provides hydrophobic interactions and metabolic stability compared to a C2-H.

Bioisosteric Replacement

In Lead Optimization, this moiety is often used to replace:

-

Pyridines: To modulate basicity and solubility (Pyrimidines are generally less basic).

-

Phenyl rings: To introduce polarity and improve metabolic clearance profiles.

Strategic Derivatization Logic

Figure 2: Downstream synthetic utility and derivatization pathways.

Analytical Characterization

To ensure the integrity of the starting material, the following spectroscopic signatures should be verified upon receipt or synthesis.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Position | Shift ( | Multiplicity | Assignment |

| H-6 | 8.30 – 8.40 | Doublet ( | Aromatic proton adjacent to N (Deshielded) |

| H-5 | 6.50 – 6.60 | Doublet ( | Aromatic proton adjacent to OMe (Shielded) |

| 4-OMe | 3.90 – 4.00 | Singlet | Methoxy group |

| 2-Me | 2.60 – 2.70 | Singlet | Methyl group attached to imine carbon |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Ion:

-

m/z: 125.1

Safety & Handling Protocol

GHS Classification: Warning[1]

Operational Procedures:

-

Engineering Controls: Handle exclusively in a fume hood to avoid inhalation of vapors.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water; pyrimidines can be persistent in aquatic environments.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (exothermic decomposition).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 535905, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrimidine derivatives. Retrieved from [Link][1]

- Google Patents. (2014). Patent CN103554036B: Preparation method of 2-chloro-4-substituted pyrimidines.

-

ChemSynthesis. Synthesis and Physical Properties of this compound. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 4-Methoxy-2-methylpyrimidine

Executive Summary & Structural Logic

4-Methoxy-2-methylpyrimidine (CAS 7314-65-0) represents a critical intermediate scaffold in the development of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents (e.g., kinase inhibitors).

For the researcher, the structural integrity of this compound relies on the precise regiochemical distinction between the N-methyl and O-methyl isomers, as well as the differentiation from its isomer 2-methoxy-4-methylpyrimidine. This guide provides a self-validating spectral framework to confirm identity and purity.

Compound Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS RN | 7314-65-0 |

| Molecular Formula | |

| Molecular Weight | 124.14 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | ~180°C (Predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below serves as the primary confirmation tool. The key diagnostic feature is the chemical shift of the C5 and C6 protons, which validates the 2,4-substitution pattern.

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Assignment |

| H-6 | 8.32 | Doublet (d) | 1H | 5.8 | Deshielded by adjacent N; characteristic of pyrimidine C6. |

| H-5 | 6.55 | Doublet (d) | 1H | 5.8 | Shielded by ortho-methoxy group; confirms 4-position substitution. |

| 3.96 | Singlet (s) | 3H | - | Diagnostic methoxy peak; distinct from N-Me (usually ~3.5 ppm). | |

| 2.61 | Singlet (s) | 3H | - | Methyl group on the aromatic ring (between two nitrogens). |

Expert Insight:

The coupling constant (

C NMR Data (100 MHz,

)

| Carbon | Shift ( | Assignment Logic |

| C-4 | 169.5 | Ipso-carbon attached to Oxygen (most deshielded). |

| C-2 | 167.2 | Ipso-carbon between two Nitrogens. |

| C-6 | 157.1 | Aromatic CH adjacent to Nitrogen. |

| C-5 | 103.5 | Aromatic CH beta to Nitrogen (shielded). |

| 53.8 | Methoxy carbon. | |

| 26.1 | Methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular fingerprint. For this compound, the fragmentation pattern is dominated by the loss of the methoxy substituent and ring cleavage.

Ionization Mode: Electron Impact (EI, 70 eV)

| m/z (Intensity) | Fragment Ion | Mechanistic Explanation |

| 124 ( | Molecular Ion | Base peak or high intensity; stable aromatic heterocycle. |

| 123 ( | Loss of hydrogen (common in methyl-substituted aromatics). | |

| 109 ( | Loss of methyl radical (likely from the C2-position or methoxy). | |

| 95 ( | Loss of formyl radical (rearrangement of methoxy group). | |

| 94 ( | Diagnostic: Loss of formaldehyde from the methoxy group via McLafferty-like rearrangement. | |

| 53/54 | Ring Fragments | Cleavage of the pyrimidine ring (loss of HCN). |

Fragmentation Pathway Diagram

Figure 1: Proposed fragmentation pathway focusing on the diagnostic loss of formaldehyde characteristic of methoxy-pyrimidines.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional groups and absence of starting materials (e.g., absence of -OH from hydroxypyrimidine precursor).

| Wavenumber ( | Vibration Mode | Description |

| 3050 - 3010 | C-H Stretch (Ar) | Weak aromatic C-H stretching. |

| 2990 - 2850 | C-H Stretch (Alk) | Methyl and Methoxy C-H stretching. |

| 1580, 1550 | C=N / C=C Stretch | Characteristic pyrimidine ring skeletal vibrations. |

| 1460, 1380 | C-H Bend | Methyl group deformation. |

| 1200 - 1050 | C-O Stretch | Strong band. Confirms the ether linkage (C-O-C). |

Experimental Protocol: Synthesis & Purification

To ensure the spectral data above correlates to a high-purity standard, the following synthesis protocol is recommended. This method utilizes Nucleophilic Aromatic Substitution (

Reaction Scheme

Figure 2: Synthesis workflow via SNAr displacement of chloride.

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloro-2-methylpyrimidine (10.0 g, 77.8 mmol) in anhydrous methanol (50 mL).

-

Addition: Slowly add a solution of sodium methoxide (25% wt in methanol, 18.5 mL, ~85 mmol) dropwise over 15 minutes. Exothermic reaction—monitor internal temperature.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). Starting material (

) should disappear; product ( -

Quench & Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol. Resuspend the residue in Dichloromethane (DCM, 50 mL) and Water (50 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL). Combine organic layers, dry over anhydrous

, filter, and concentrate. -

Purification: The crude oil is typically pure enough for use (>95%). For analytical standards, purify via vacuum distillation (bp ~60-65°C at 1 mmHg) or flash column chromatography.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

-

4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.

-

Detection: Broad IR stretch at 3300-3400

(-OH/NH). Mass spec peak at m/z 110.

-

-

4-Chloro-2-methylpyrimidine: Unreacted starting material.

-

Detection: Mass spec isotope pattern (M+ and M+2 in 3:1 ratio at 128/130).

-

-

2-Methoxy-4-methylpyrimidine: Regioisomer (rare in this synthesis, common in others).

-

Detection: 1H NMR shifts will differ slightly; H-6 doublet will be less deshielded if the methoxy is at position 2.

-

References

-

PubChem. (2023). This compound (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyrimidine derivatives. U.S. Department of Commerce. Available at: [Link]

Sources

- 1. 7314-65-0 CAS MSDS (Pyrimidine, 4-methoxy-2-methyl- (6CI,7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Dimethylaminopyridine | Pyridines | Ambeed.com [ambeed.com]

- 5. Custom Synthesis Services | AmBeed [ambeed.com]

- 6. 14221-01-3 | Tetrakis(triphenylphosphine)palladium | Ambeed.com [ambeed.com]

- 7. Buy Ethyl this compound-5-carboxylate | 7122-77-2 [smolecule.com]

Technical Guide: Solubility & Solvent Compatibility of 4-Methoxy-2-methylpyrimidine

[1][2][3]

Executive Summary

4-Methoxy-2-methylpyrimidine (CAS: 7314-65-0) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical active ingredients (APIs).[1][2] Unlike many high-melting pyrimidine solids, this compound typically exists as a combustible liquid or low-melting solid at room temperature (LogP ≈ 0.9).[1][2]

This guide provides a comprehensive analysis of its solubility and miscibility profile. For researchers and process chemists, understanding the interaction of this compound with organic solvents is vital for optimizing reaction yields, designing liquid-liquid extraction (LLE) workups, and selecting crystallization anti-solvents.[1][2]

Key Findings:

-

Primary Solvency: Highly miscible with polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM, Chloroform).[1][2]

-

Process Utility: Alcohols (Methanol, Ethanol) serve as excellent reaction media; Alkanes (Hexane, Heptane) act as phase-separation agents or anti-solvents at low temperatures.[1][2]

-

Thermodynamic Driver: Solubility is governed by the dipole-dipole interactions of the pyrimidine ring (

acceptors) and the lipophilic contribution of the methyl/methoxy substituents.[1]

Physicochemical Profile & Structural Basis[1][3][4]

To predict solubility behavior without exhaustive empirical testing, we must analyze the molecular descriptors that drive solvent interaction.[1][2]

Structural Analysis

The molecule features a pyrimidine core (electron-deficient aromatic ring) substituted with:

-

Methoxy Group (-OCH₃) at C4: Acts as a weak electron donor and increases lipophilicity compared to a hydroxyl group.[1][2]

-

Methyl Group (-CH₃) at C2: Adds non-polar character (

dispersion forces). -

Pyrimidine Nitrogens: Act as hydrogen bond acceptors (HBA), making the molecule soluble in protic solvents like ethanol.[1][2]

| Property | Value / Descriptor | Implication for Solubility |

| Physical State | Liquid / Low-melting Solid | Focus shifts from "saturation" to miscibility and partitioning .[1][2] |

| LogP (Computed) | ~0.9 | Moderately lipophilic.[1][2] Prefers organic phase over aqueous phase in LLE. |

| H-Bond Donors | 0 | Cannot self-associate strongly; relies on solvent donors (e.g., water, alcohols).[1][2] |

| H-Bond Acceptors | 3 (2 Ring N, 1 Ether O) | High affinity for protic solvents (Alcohols, Acids).[1][2] |

Solvent Compatibility & Solubility Data

The following classification is derived from the "Like Dissolves Like" principle, supported by Hansen Solubility Parameter (HSP) group contribution theory.

Solubility Class Table

| Solvent Class | Representative Solvents | Interaction Type | Solubility/Miscibility Status | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | High (Miscible) | Preferred for extraction from aqueous streams.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding (Solvent Donor) | High (Miscible) | Standard reaction solvents; good for nucleophilic substitutions.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | High (Miscible) | Used for high-temp reactions; difficult to remove (high BP).[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | High (Miscible) | General purpose solvents; "Greener" alternatives to DCM.[1][2] |

| Ethers | THF, MTBE, Diethyl Ether | Weak Dipole | Good | Good for Grignard reactions or lithiation steps.[1][2] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Dispersion (London Forces) | Low / Immiscible | Potential Anti-solvent for low-temp crystallization or biphasic washing.[1][2] |

| Aqueous | Water | H-Bonding | Moderate/Low | Soluble at low pH (protonation of N); sparingly soluble at neutral pH.[1][2] |

Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically select a solvent, we utilize Hansen Solubility Parameters (HSP).[1][2][3] The interaction distance (

- (Dispersion): Derived from the methyl group and ring carbon frame.[1][2]

- (Polarity): High due to the electronegative Nitrogen and Oxygen atoms.[1][2]

- (Hydrogen Bonding): Moderate (Acceptor only).[1][2]

Process Insight: To crystallize this compound (if solidifying at low temp), choose a solvent where

Experimental Determination Protocols

As a liquid intermediate, "solubility" often refers to miscibility limits or partition coefficients.[1][2] Below are self-validating protocols to determine these values.

Protocol A: Miscibility & Critical Solution Temperature (Visual)

Objective: Determine if the liquid intermediate forms a homogeneous phase with a target solvent.[1][2]

-

Preparation: Place 1.0 mL of this compound in a clear borosilicate vial.

-

Titration: Add the target solvent in 0.5 mL increments under magnetic stirring (500 RPM).

-

Observation:

-

Thermal Stress: If immiscible at Room Temp (RT), heat to 50°C. If it clears, record the Upper Critical Solution Temperature (UCST) .

Protocol B: Shake-Flask Partition Coefficient (LogP Determination)

Objective: Quantify distribution between Organic (Octanol or Ethyl Acetate) and Aqueous phases.[1][2]

-

System: Prepare a 1:1 mixture of Solvent (saturated with water) and Water (saturated with solvent).[1][2]

-

Spiking: Add a known mass (

) of this compound. -

Equilibrium: Shake vigorously for 60 minutes; allow phases to separate for 4 hours (or centrifuge).

-

Quantification: Analyze the organic phase via HPLC-UV (254 nm).

-

Calculation:

Self-Validation: Mass balance check.[1][2]

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended process step (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements (Reaction efficiency vs. Purification capability).[1][2]

Process Chemistry Applications

Liquid-Liquid Extraction (Workup)

Due to the LogP of ~0.9, this compound is liable to "oil out" in aqueous reactions.[1][2]

-

Recommendation: Use Dichloromethane (DCM) or Ethyl Acetate for extraction from aqueous reaction mixtures.[1][2]

-

pH Control: Maintain pH > 7 during extraction. At pH < 4, the pyrimidine nitrogen protonates, becoming water-soluble (salt formation), leading to yield loss in the organic layer.[1][2]

Crystallization / Precipitation

While often liquid at RT, high-purity samples may crystallize.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 535905, this compound.[1][2] Retrieved January 30, 2026 from [Link].[1][2]

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.[1][2][4] Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.[1][2] [Link].

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2] CRC Press.[1][2] (Theoretical basis for HSP calculations). [Link].

4-Methoxy-2-methylpyrimidine: A Strategic Intermediate in Medicinal Chemistry

The following technical guide details the chemical utility, synthesis, and pharmaceutical applications of 4-Methoxy-2-methylpyrimidine , a critical heterocyclic building block.

CAS Registry Number: 2434-29-9 Molecular Formula: C₆H₈N₂O Molecular Weight: 124.14 g/mol

Executive Summary

This compound is a bifunctional pyrimidine scaffold extensively utilized in the synthesis of kinase inhibitors, antiviral agents, and neurotherapeutics. Its value lies in its orthogonal reactivity profile : the C-4 methoxy group serves as both a lipophilic solubility enhancer and a latent electrophilic site (via displacement or hydrolysis), while the C-2 methyl group exhibits distinct acidity, enabling carbon-carbon bond formation via condensation or lithiation. This guide provides a comprehensive technical analysis of its production, reactivity, and role in modern drug discovery, specifically highlighting its application in LRRK2 inhibitors for Parkinson’s disease.

Chemical Profile & Reactivity Map

The pyrimidine ring is electron-deficient, rendering the C-2 methyl protons acidic (pKa ~25-28 in DMSO, comparable to 2-picoline) and the C-4 position susceptible to nucleophilic attack.

Key Reactive Sites

-

C-2 Methyl Group (Nucleophilic Carbon): Activation by strong bases (LDA, NaH) or Lewis acids allows condensation with aldehydes (to form styryl derivatives) or oxidization to carboxylic acids.

-

C-4 Methoxy Group (Electrophilic Center): Acts as a "masked" carbonyl. It can be displaced by amines (SNAr) to form aminopyrimidines or hydrolyzed to 2-methyluracil.

-

C-5 Position (Electrophilic Substitution): The most electron-rich site on the ring, suitable for halogenation (NBS), nitration, or directed ortho-metalation (DoM).

Visualization: Reactivity Architecture

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent reactivity map of this compound showing C-2 condensation, C-4 displacement, and C-5 functionalization.

Synthesis & Manufacturing Protocols

Industrial synthesis typically proceeds via the chlorination of 4-hydroxy-2-methylpyrimidine, followed by methoxylation. Direct methylation of the hydroxy precursor is avoided due to competing N-methylation (forming the pyrimidone).

Route A: The Displacement Strategy (Preferred)

This route ensures regioselectivity for the O-methyl product.

Step 1: Chlorination [1][2][3][4]

-

Precursor: 4-Hydroxy-2-methylpyrimidine (derived from acetamidine + ethyl acetoacetate).

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Product: 4-Chloro-2-methylpyrimidine.

Step 2: Methoxylation (Detailed Protocol)

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of this compound

Note: This protocol is scaled for laboratory preparation (100 mmol).

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Preparation: Prepare a solution of Sodium Methoxide (1.2 eq, 6.48 g) in anhydrous Methanol (100 mL). Alternatively, dissolve sodium metal (2.76 g) in methanol carefully under cooling.

-

Addition: Add 4-Chloro-2-methylpyrimidine (1.0 eq, 12.86 g) portion-wise to the methoxide solution at 0°C. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove methanol.

-

Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Dry combined organics over anhydrous Na₂SO₄.[5]

-

-

Purification: Remove solvent in vacuo. The product is typically obtained as a colorless to pale yellow liquid (bp ~160°C) or low-melting solid. Distillation is recommended for high purity (>98%).

Yield: 85–92% Key Impurity: 4-Hydroxy-2-methylpyrimidine (from moisture/hydrolysis).

Pharmaceutical Applications

LRRK2 Inhibitors (Parkinson’s Disease)

Leucine-Rich Repeat Kinase 2 (LRRK2) is a major therapeutic target for Parkinson's disease.[6] this compound serves as a crucial fragment in the synthesis of advanced inhibitors.

-

Mechanism: The pyrimidine ring acts as an ATP-mimetic scaffold.

-

Synthesis Role: The C-2 methyl group is often not the reaction site here; rather, the pyrimidine is coupled via C-5 or used as a core where the methoxy group is later displaced by an amine to tune potency and solubility.

-

Specific Example: In recent patent literature (e.g., WO2024218288), derivatives of this scaffold are reacted with fluorinated intermediates to build the kinase binding pocket.

Styrylpyrimidines (Antiviral & Anticancer)

The acidity of the C-2 methyl group allows for the synthesis of styrylpyrimidines via aldol-type condensations with aromatic aldehydes.

-

Reaction: this compound + Ar-CHO

Styryl-product. -

Utility: These conjugated systems function as intercalators or specific inhibitors of viral replication (e.g., HIV integrase inhibitors).

Quantitative Comparison of Pyrimidine Scaffolds

The following table compares this compound with related intermediates to guide selection.

| Intermediate | CAS | C-4 Reactivity | C-2 Reactivity | Primary Application |

| This compound | 2434-29-9 | High (SNAr) | Active Methyl | Kinase Inhibitors, LRRK2 |

| 2,4-Dichloropyrimidine | 3934-20-1 | Very High (Selectivity issues) | Cl-Displacement | Broad Spectrum Scaffold |

| 4-Hydroxy-2-methylpyrimidine | 6622-92-0 | Low (Tautomerizes) | Active Methyl | Precursor to Cl/OMe forms |

| 2-Methyl-4-aminopyrimidine | 2249-94-7 | Non-reactive | Active Methyl | DNA base analogs |

Advanced Technical Insight: C-2 Methyl Activation

The activation of the C-2 methyl group is a distinguishing feature of this intermediate. Unlike toluene, the methyl protons here are significantly acidified by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

Mechanistic Pathway:

-

Deprotonation: A base (e.g., NaOEt, LDA) removes a proton from the C-2 methyl, forming a resonance-stabilized carbanion (enamine-like).

-

Nucleophilic Attack: This carbanion attacks an electrophile (Aldehyde/Ketone).

-

Dehydration: In the presence of anhydrides (e.g., acetic anhydride), the intermediate alcohol eliminates water to form the alkene (styryl bond).

Figure 2: Mechanism of C-2 methyl activation and condensation.

Quality Control & Impurity Profiling

For pharmaceutical use, strict control of impurities is required.

-

Residual Solvents: Methanol (Class 2 solvent) must be <3000 ppm.

-

Starting Material: 4-Chloro-2-methylpyrimidine (Genotoxic impurity alert due to alkylating potential). Must be controlled to <10 ppm in final API, though less critical in this intermediate stage if downstream purification is robust.

-

Hydrolysis Product: 4-Hydroxy-2-methylpyrimidine. Detectable by HPLC (Reverse Phase, C18, low pH buffer).

References

- LRRK2 Inhibitor Synthesis:WO2024218288A1 - Leucine-rich repeat kinase 2 (LRRK2) inhibitors. Google Patents.

-

Synthesis of Alkoxypyrimidines: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI Molbank 2018. Available at: [Link][7]

-

Reactivity of Methylpyrimidines: Reactions of 2-Aminopyrimidines with Aromatic Aldehydes. J-Stage. Available at: [Link]

-

Chemical Properties: PubChem Compound Summary for CID 535905, this compound. National Center for Biotechnology Information.[8] Available at: [Link][8]

-

Biginelli Reaction Modifications: A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2024218288A1 - Leucine-rich repeat kinase 2 (lrrk2) inhibitors - Google Patents [patents.google.com]

- 7. 1335047-34-1 | [Ir(dF(Me)ppy)2(dtbbpy)]PF6 | Pyridines | Ambeed.com [ambeed.com]

- 8. 4-Methoxy-2-methylpyridine | 24103-75-1 | Benchchem [benchchem.com]

Role of the methoxy group in pyrimidine bioactivity

The Strategic Role of the Methoxy Group in Pyrimidine Bioactivity: A Medicinal Chemist’s Guide

Executive Summary

In the landscape of medicinal chemistry, the methoxy group (-OCH₃) is far more than a simple lipophilic spacer. When attached to a pyrimidine scaffold—a privileged structure in oncology and anti-infective drug discovery—the methoxy group acts as a critical "tuning knob" for electronic density, conformational entropy, and metabolic fate.

This guide moves beyond basic functional group analysis to explore the strategic deployment of methoxy substituents. We will examine how this moiety modulates the basicity of ring nitrogens (pKa shifting), locks bioactive conformations via intramolecular hydrogen bonding, and dictates metabolic clearance profiles.

Part 1: Electronic & Physicochemical Modulation

The pyrimidine ring is inherently electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of a methoxy group fundamentally alters this landscape through two competing mechanisms:

-

Inductive Withdrawal (-I): The oxygen atom pulls electron density through the sigma bond.

-

Resonance Donation (+R): The oxygen lone pair pushes electron density into the π-system.

In pyrimidines, the +R effect dominates , significantly increasing the electron density of the ring. This has a profound impact on the pKa of the ring nitrogens.

-

Unsubstituted Pyrimidine pKa: ~1.3 (Weakly basic)

-

Methoxypyrimidine pKa: ~4.0 – 6.0 (depending on position)

Expert Insight: By placing a methoxy group at the C2 or C4 position, you push electron density onto the N1/N3 nitrogens. This increases their H-bond acceptor capability, often crucial for binding to the "hinge region" of kinase targets (e.g., EGFR, JAK).

Visualization: Electronic Resonance & Activation

The following diagram illustrates how the methoxy lone pair activates the pyrimidine ring, creating specific sites of high electron density (red) utilized for target binding.

Part 2: The "Ortho-Effect" & Conformational Locking

One of the most sophisticated uses of the methoxy group is to reduce the entropic penalty of binding. A flexible ligand loses entropy when it freezes into a bioactive conformation within a protein pocket.

By strategically placing a methoxy group ortho to an amide, amine, or urea linker, you can induce an Intramolecular Hydrogen Bond (IMHB) . This "locks" the molecule into a planar conformation that mimics the bound state before it enters the pocket.

-

Mechanism: Pyrimidine-NH-Ar-OMe

-

Interaction: The methoxy oxygen acts as an acceptor for the NH donor.

-

Result: Planarization of the system, improved membrane permeability (by hiding polar hydrogens), and increased potency.

Part 3: Pharmacokinetic & Metabolic Implications

The methoxy group is a double-edged sword in ADME (Absorption, Distribution, Metabolism, Excretion). While it modulates lipophilicity (LogP), it is a prime target for Cytochrome P450 (CYP) enzymes.

The O-Demethylation Liability

CYP enzymes (particularly CYP2D6 and CYP3A4) readily attack the methoxy group, leading to O-demethylation. This converts the lipophilic methoxy ether into a hydrophilic phenol/hydroxyl group, often leading to rapid clearance or phase II conjugation (glucuronidation).

Data Table: Impact of Methoxy on Physicochemical Properties

| Property | Effect of -OCH3 Substitution | Strategic Implication |

| LogP (Lipophilicity) | Increases (+0.3 to +0.6 units) | Improves membrane permeability and BBB penetration. |

| Solubility | Moderate Decrease | Can be offset by the increased H-bond acceptor capacity of ring nitrogens. |

| Metabolic Stability | Decreases (Soft Spot) | Vulnerable to O-dealkylation. Mitigation: Use deuterated methoxy (-OCD₃) or steric shielding. |

| Binding Affinity | Variable (Context Dependent) | Can fill hydrophobic pockets (e.g., "selectivity pockets" in kinases). |

Visualization: Metabolic Fate (O-Demethylation)

This pathway shows the conversion of a methoxypyrimidine to its inactive metabolite.

Part 4: Case Studies in Drug Discovery

Sulfadimethoxine: Half-Life Extension

-

Structure: Sulfonamide linked to a 2,6-dimethoxypyrimidine.

-

Role of Methoxy: The two methoxy groups are critical for the drug's extended half-life (long-acting). They increase lipophilicity, facilitating high protein binding (reducing renal clearance), and electronically tune the pyrimidine ring to mimic the PABA transition state in the Dihydropteroate Synthase (DHPS) enzyme.

Gefitinib (Iressa): Solubility & Pocket Fill

-

Structure: Quinazoline (fused pyrimidine) EGFR inhibitor.[1]

-

Role of Methoxy: Located at the 7-position of the quinazoline core.[1]

-

Electronic: Increases electron density on the N1 nitrogen (hinge binder).

-

Steric: Fits into a specific solvent-exposed region of the ATP binding pocket.

-

Solubility: Works in tandem with the morpholine group to balance the lipophilicity of the chloro-fluoro-aniline moiety.

-

Part 5: Experimental Protocols for Validation

Protocol A: Synthesis of Methoxypyrimidines (Nucleophilic Displacement)

Standard procedure for introducing a methoxy group via displacement of a halopyrimidine.

-

Reagents: 2-Chloropyrimidine or 4-Chloropyrimidine derivative, Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Setup: Flame-dried round-bottom flask under inert atmosphere (Argon/Nitrogen).

-

Procedure:

-

Dissolve the chloropyrimidine substrate (1.0 eq) in anhydrous MeOH (0.5 M concentration).

-

Cool to 0°C. Slowly add NaOMe (1.2 eq) solution (25% in MeOH).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Electron-rich substrates may require reflux.

-

Monitor: TLC or LC-MS for disappearance of starting material.

-

-

Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: 1H NMR should show a sharp singlet at ~3.9–4.0 ppm (OCH₃).

Protocol B: Microsomal Stability Assay (Metabolic Soft Spot Analysis)

To determine if the methoxy group is a metabolic liability.

-

System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation:

-

Dilute compound to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).

-

Pre-incubate at 37°C for 5 minutes.

-

Start: Initiate reaction by adding NADPH (1 mM final).

-

-

Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

-

Quench: Add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (CLint).

-

Interpretation: If CLint is high and the major metabolite is M-14 (loss of CH₂), the methoxy group is the soft spot.

-

References

-

The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (2024). Analysis of over 230 methoxy-containing drugs and their SAR. Link

-

Sulfadimethoxine Mechanism of Action. Patsnap Synapse. Detailed biochemical interaction of sulfadimethoxine with DHPS. Link

-

Intramolecular Hydrogen Bonding in Drug Design. Journal of Medicinal Chemistry. (2017). Review of conformational locking strategies using methoxy groups. Link

-

Metabolic Stability and Soft Spot Identification. Pharma Focus Asia. Techniques for identifying O-demethylation liabilities in microsomes. Link

-

Gefitinib (Iressa) Structure and Binding. PubChem. Structural data and EGFR binding mode of quinazoline-based inhibitors. Link

Sources

Technical Guide: Safe Handling and Operational Protocols for 4-Methoxy-2-methylpyrimidine

Executive Summary

4-Methoxy-2-methylpyrimidine (CAS: 7314-65-0) is a critical heterocyclic building block employed in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and nucleoside analogs.[1][2][3][4] While structurally simple, its handling requires specific protocols due to its potential for hydrolysis, skin/eye irritation, and combustibility.

This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a self-validating operational framework. It is designed for medicinal chemists and process engineers who require high-fidelity data to maintain safety and yield integrity.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state of the reagent is the first step in risk mitigation. The relatively high boiling point (180°C) indicates low volatility at room temperature, but significant vapor generation occurs during heated reactions, necessitating engineering controls.

| Parameter | Data | Technical Implication |

| CAS Number | 7314-65-0 | Primary identifier. Note: Do not confuse with isomer 2-methoxy-4-methylpyrimidine (CAS 14001-60-6). |

| Molecular Formula | C₆H₈N₂O | Heterocyclic aromatic system.[5] |

| Molecular Weight | 124.14 g/mol | Useful for stoichiometry calculations. |

| Physical State | Liquid | Density ~1.068 g/cm³; requires volumetric dispensing. |

| Boiling Point | 180°C (at 760 mmHg) | Requires oil bath or heating mantle; water baths are insufficient for reflux. |

| Flash Point | > 60°C (Est. ~77°C based on isomer) | Combustible Liquid (Class IIIA). High energy ignition source required at RT. |

| Solubility | Organic solvents (DCM, EtOAc, MeOH) | Lipophilic; poor water solubility aids in aqueous workup separation. |

Part 2: Hazard Identification & Toxicology (The "Why")

The safety profile of this compound is dominated by its reactivity as an electrophile and its potential to irritate mucous membranes.

GHS Classification[7]

-

Skin Irritation (Category 2 - H315): The methoxy group activates the ring, but the nitrogen lone pairs can still interact with skin proteins, causing contact dermatitis.

-

Eye Irritation (Category 2A - H319): Direct contact causes severe irritation. The high boiling point means splashes are the primary risk, rather than vapors at room temperature.

-

STOT-SE (Category 3 - H335): Respiratory irritation. While volatility is low, aerosols generated during syringe transfer or heating can damage lung tissue.

Reactivity Hazards[7]

-

Hydrolysis Risk: Under strongly acidic aqueous conditions, the methoxy group can hydrolyze to form the corresponding pyrimidinone (2-methyl-4(3H)-pyrimidinone), degrading the reagent and altering the reaction stoichiometry.

-

Oxidation: Extended exposure to air can lead to N-oxidation, darkening the liquid.

Part 3: Engineering Controls & PPE

Trustworthy safety relies on a "Hierarchy of Controls." Personal Protective Equipment (PPE) is the last line of defense; engineering controls are primary.

Engineering Controls

-

Primary Containment: All transfers must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Inert Atmosphere: Store and handle under Argon or Nitrogen. This prevents both moisture-induced hydrolysis and oxidative degradation.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) are sufficient for incidental splash protection.

-

Immersion/Spill: Butyl rubber or double-gloved Nitrile/Laminate (Silver Shield) is required for spill cleanup due to the permeation potential of pyrimidine derivatives.

-

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are required if handling volumes > 100 mL or conducting reactions > 60°C.

Part 4: Operational Protocols

Workflow 1: Storage and Dispensing

This workflow ensures reagent integrity (preventing hydrolysis) and operator safety.

Figure 1: Inert handling workflow to prevent hydrolysis and exposure.

Workflow 2: Reaction Setup (Causality-Driven)

-

Glassware Prep: Oven-dry glassware (>120°C) to remove surface moisture that could hydrolyze the methoxy group.

-

Solvent Choice: Use anhydrous solvents (e.g., DMF, Toluene). Pyrimidines are often used in nucleophilic substitutions; water will compete as a nucleophile.

-

Temperature Control: Since the boiling point is 180°C, use a silicon oil bath with a digital contact thermometer. Do not use a water bath, as it cannot reach reflux temperatures safely if required.

Part 5: Emergency Response

In the event of a spill or exposure, immediate action is required. The high boiling point means the liquid will not evaporate quickly, making physical containment essential.

Figure 2: Decision matrix for spill response based on volume and containment.

First Aid Measures

-

Eye Contact: Immediate irrigation for 15 minutes. The alkalinity of some pyrimidine derivatives can cause corneal damage; do not wait for pain to subside.

-

Skin Contact: Wash with soap and water.[6] Do not use ethanol or organic solvents, as they may increase skin absorption of the compound.

-

Inhalation: Move to fresh air. If wheezing occurs (H335), medical observation is required for potential delayed pulmonary edema (rare but possible with high exposure).

References

-

PubChem. (n.d.).[7] Compound Summary for CID 535905: this compound.[7][8] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyrimidine derivatives classification. Retrieved January 30, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 7314-65-0 [sigmaaldrich.com]

- 3. 7314-65-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methoxy-4-methylpyrimidine 14001-60-6, Information for 2-Methoxy-4-methylpyrimidine 14001-60-6, Suppliers of Other Regions 2-Methoxy-4-methylpyrimidine 14001-60-6 [chemnet.com]

- 6. ethyl 2-(4-chloropyrimidin-5-yl)propanoate|1190392-38-1 - MOLBASE Encyclopedia [m.molbase.com]

- 7. This compound | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PT95626A - PROCESS FOR THE PREPARATION OF PYRIDIMIDINES - Google Patents [patents.google.com]

A Theoretical and Computational Guide to 4-Methoxy-2-methylpyrimidine: From Molecular Structure to Drug Design Insights

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-Methoxy-2-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational to numerous therapeutic agents, and a deep understanding of their electronic and structural properties is paramount for rational drug design.[1][2] This document moves beyond simple data reporting to offer a field-proven perspective on why specific computational methodologies are chosen and how the resulting data guide the development of novel therapeutics. We will detail the protocols for quantum chemical calculations, including Density Functional Theory (DFT) for structural and spectroscopic analysis, Frontier Molecular Orbital (FMO) theory for reactivity insights, and Molecular Electrostatic Potential (MEP) mapping for predicting intermolecular interactions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery of new pyrimidine-based drugs.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs and clinical candidates.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal building block for creating molecules that can effectively interact with biological targets.[1][2] this compound (C₆H₈N₂O) is a specific derivative that presents an intriguing subject for theoretical exploration.[3] Its methoxy and methyl substitutions modify the electronic landscape of the core pyrimidine ring, influencing its reactivity, solubility, and potential for forming specific non-covalent interactions—all critical parameters in drug design.

Theoretical studies provide an indispensable lens through which we can understand these properties at a sub-molecular level. By employing quantum chemical calculations, we can predict and analyze molecular geometry, spectroscopic signatures, and electronic charge distribution with remarkable accuracy.[4] This in silico approach allows for the rapid screening of ideas, the rationalization of experimental observations, and the predictive design of new analogues with enhanced therapeutic profiles, significantly reducing the time and cost associated with traditional drug discovery pipelines.[5][6]

Molecular Geometry and Structural Analysis via DFT

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy state (a local minimum on the potential energy surface).[7]

Expertise in Practice: Why DFT/B3LYP?

For organic molecules of this nature, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in the field, renowned for its excellent performance in predicting the geometries of organic compounds.[8][9] We couple this with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for the electrons to be described accurately, including diffuse functions (++) for lone pairs and polarization functions (d,p) to handle non-spherical electron distributions.[8][9][10]

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | N1-C2 | 1.34 Å |

| C2-N3 | 1.33 Å | |

| N3-C4 | 1.34 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.38 Å | |

| C6-N1 | 1.35 Å | |

| C4-O7 | 1.36 Å | |

| O7-C8 | 1.43 Å | |

| C2-C9 | 1.51 Å | |

| Bond Angles | C6-N1-C2 | 118.5° |

| N1-C2-N3 | 125.0° | |

| C2-N3-C4 | 118.0° | |

| N3-C4-C5 | 122.5° | |

| C4-C5-C6 | 117.0° | |

| C5-C6-N1 | 119.0° | |

| N3-C4-O7 | 116.0° | |

| C5-C4-O7 | 121.5° | |

| C4-O7-C8 | 118.0° | |

| N1-C2-C9 | 117.0° | |

| N3-C2-C9 | 118.0° |

Note: These values are representative predictions based on established DFT methods for similar pyrimidine structures. Actual bond lengths and angles may vary slightly.

Caption: Optimized molecular structure of this compound.

Predicting Reactivity: Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12]

This analysis is vital in drug design for predicting how a molecule might interact with biological nucleophiles or electrophiles within a target's active site.

Table 2: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.83 |

Note: Values calculated at the B3LYP/6-311++G(d,p) level of theory.

Caption: Frontier Molecular Orbital (FMO) distribution concept.

Visualizing Interaction Potential: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for understanding intermolecular interactions.[13][14] It visualizes the electrostatic potential on the electron isodensity surface of a molecule, effectively showing the charge distribution from the perspective of an approaching reactant.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like nitrogen and oxygen). These are the primary sites for hydrogen bond acceptance and interactions with electrophiles or cations.[15]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas of neutral or nonpolar character.

For drug development professionals, the MEP map provides an intuitive guide to how a ligand might orient itself within a protein's binding pocket, predicting key hydrogen bonding and electrostatic interactions.[14] In this compound, we would expect to see strong negative potential (red) around the two ring nitrogen atoms (N1 and N3) and the methoxy oxygen, making them prime hydrogen bond acceptors.

A Self-Validating System: Correlating Theory with Experiment

A cornerstone of trustworthy computational work is its ability to reproduce experimental data. Theoretical spectroscopy provides an excellent platform for this validation. By calculating spectroscopic properties and comparing them to known experimental values for similar compounds, we can validate the chosen level of theory.[8][16]

Protocol: Theoretical Spectroscopy

-

FT-IR Spectroscopy: Perform a frequency calculation on the optimized geometry. The resulting vibrational modes and their intensities can be directly compared to an experimental FT-IR spectrum. Calculated frequencies are often scaled by a small factor (~0.96 for B3LYP) to account for anharmonicity.[9] Key peaks for this compound would include C-H stretching, C=N stretching of the pyrimidine ring, and C-O stretching of the methoxy group.[17]

-

NMR Spectroscopy: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure to calculate ¹H and ¹³C NMR chemical shifts.[9][16] These theoretical shifts show excellent linear correlation with experimental spectra and are invaluable for structure elucidation.[8]

-

UV-Vis Spectroscopy: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths.[18] This predicts the λ_max values that would be observed in a UV-Vis spectrum, corresponding to π→π* and n→π* transitions within the pyrimidine ring.[9][16]

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Wavenumber/Shift | Typical Experimental Range |

| FT-IR | C-H (Aromatic) | ~3100 cm⁻¹ | 3000-3100 cm⁻¹ |

| C-H (Aliphatic) | ~2950 cm⁻¹ | 2850-3000 cm⁻¹ | |

| C=N / C=C (Ring) | ~1580 cm⁻¹ | 1450-1600 cm⁻¹ | |

| C-O (Methoxy) | ~1250 cm⁻¹ | 1200-1300 cm⁻¹ | |

| ¹³C NMR | C2, C4, C6 | 150-170 ppm | 150-170 ppm |

| C5 | 110-120 ppm | 100-125 ppm | |

| -OCH₃ | ~55 ppm | 50-60 ppm | |

| -CH₃ | ~25 ppm | 20-30 ppm | |

| ¹H NMR | H5, H6 | 7.0-8.5 ppm | 6.5-8.5 ppm |

| -OCH₃ | ~4.0 ppm | 3.5-4.5 ppm | |

| -CH₃ | ~2.5 ppm | 2.0-3.0 ppm |

Workflow for Theoretical Analysis

To ensure reproducibility and scientific integrity, a standardized workflow should be followed for all theoretical analyses.

Step-by-Step Computational Protocol:

-

Structure Input: Build the 3D structure of this compound using a molecular editor like GaussView.

-

Geometry Optimization:

-

Select the calculation type: Opt (Optimization).

-

Choose the method: DFT, with the B3LYP functional.

-

Select the basis set: 6-311++G(d,p).

-

Initiate the calculation. The process is complete when the forces on the atoms are near zero, indicating a stationary point on the potential energy surface.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, select the calculation type: Freq (Frequency).

-

Use the same method (B3LYP) and basis set (6-311++G(d,p)).

-

Run the calculation. The output will confirm the structure is a true minimum (no imaginary frequencies) and provide the data for the theoretical IR spectrum.

-

-

Electronic Property Calculations:

-

On the same optimized geometry, perform single-point energy calculations to derive additional properties.

-

Request NMR to calculate chemical shifts (GIAO is the default in most modern software).

-

Request TD-SCF to calculate UV-Vis transitions.

-

Ensure population analysis (Pop=NBO or Pop=MK) is requested to generate the necessary files for MEP visualization.

-

-

Data Analysis and Visualization:

-

Extract energies, geometries, frequencies, and NMR shifts from the output files.

-

Use visualization software to generate the MEP surface and view the HOMO/LUMO orbitals.

-

Caption: Standardized workflow for the theoretical analysis of a small molecule.

Conclusion and Future Outlook

The theoretical study of this compound, guided by the principles and protocols outlined in this guide, provides profound insights into its structure, stability, reactivity, and potential for intermolecular interactions. The strong correlation between calculated and experimental spectroscopic data validates the use of DFT as a reliable predictive tool. Furthermore, analyses like FMO and MEP provide a rational basis for its application in drug development, allowing scientists to predict how modifications to the scaffold will impact its biological activity. By integrating these computational techniques into the drug discovery process, research organizations can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a promising molecule to a life-saving therapeutic.

References

-

19 . Source: Google Patents.

-

. Source: TSI Journals.

-

13 . Source: Preprints.org.

-

20 . Source: NINGBO INNO PHARMCHEM CO.,LTD.

-

16 . Source: SciELO South Africa.

-

21 . Source: ResearchGate.

-

17 . Source: MDPI.

-

3 . Source: PubChem.

-

10 . Source: Open Access Pub.

-

22 . Source: NINGBO INNO PHARMCHEM CO.,LTD.

-

23 . Source: Google Patents.

-

15 . Source: PubMed Central.

-

1 . Source: PubMed Central.

-

24 . Source: MDPI.

-

8 . Source: ResearchGate.

-

2 . Source: NIH.

-

25 . Source: PubChem.

-

26 . Source: ResearchGate.

-

5 . Source: ACS Publications.

-

27 . Source: NIH.

-

6 . Source: MIT News.

-

9 . Source: PlumX Metrics.

-

28 . Source: University of California, Los Angeles.

-

29 . Source: International Union of Crystallography.

-

30 . Source: ResearchGate.

-

31 . Source: Wikipedia.

-

32 . Source: MDPI.

-

7 . Source: Baran Lab, Scripps Research.

-

33 . Source: YouTube.

-

18 . Source: NIH.

-

4 . Source: PubMed.

-

11 . Source: International Research Journal of Education and Technology.

-

12 . Source: YouTube.

-

34 . Source: University of California, Davis.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. baranlab.org [baranlab.org]

- 8. researchgate.net [researchgate.net]

- 9. PlumX [plu.mx]

- 10. openaccesspub.org [openaccesspub.org]

- 11. irjweb.com [irjweb.com]

- 12. m.youtube.com [m.youtube.com]

- 13. preprints.org [preprints.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 17. mdpi.com [mdpi.com]

- 18. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 24. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II [mdpi.com]

- 25. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lehigh.edu [lehigh.edu]

- 29. journals.iucr.org [journals.iucr.org]

- 30. researchgate.net [researchgate.net]

- 31. DNA photoionization - Wikipedia [en.wikipedia.org]

- 32. mdpi.com [mdpi.com]

- 33. m.youtube.com [m.youtube.com]

- 34. people.chem.ucsb.edu [people.chem.ucsb.edu]

Predictive ADME Profiling of 4-Methoxy-2-methylpyrimidine

Executive Summary

This technical guide provides a comprehensive predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Methoxy-2-methylpyrimidine (CAS: 73120-12-0). As a low-molecular-weight pyrimidine scaffold, this compound represents a critical fragment in the synthesis of agrochemicals and pharmaceutical agents.

Our analysis, grounded in Quantitative Structure-Property Relationship (QSPR) logic and metabolic mechanistic principles, predicts a compound with high oral bioavailability , low plasma protein binding , and rapid clearance via oxidative metabolism. This guide details the physicochemical drivers behind these predictions and provides standardized protocols for experimental validation.

Part 1: Physicochemical Foundation & Lipinski Compliance

The ADME behavior of any small molecule is dictated by its physicochemical "fingerprint." For this compound, the data suggests a molecule optimized for aqueous solubility and passive transport.

Table 1: Key Molecular Descriptors

| Property | Value (Predicted/Exp) | ADME Implication |

| Molecular Weight (MW) | 124.14 g/mol | High Absorption: Well below the 500 Da threshold, favoring paracellular and transcellular transport. |

| LogP (Octanol/Water) | ~0.99 (Exp) | Optimal Solubility: Indicates a balance between hydrophilicity (solubility) and lipophilicity (permeability). |

| TPSA | ~35 Ų | BBB Permeability: < 90 Ų suggests high potential for Blood-Brain Barrier penetration. |

| H-Bond Acceptors | 3 (N, O) | Membrane Transit: Low count reduces desolvation energy penalties during membrane crossing. |

| pKa (Basic) | ~5.3 | Ionization: Predominantly neutral at physiological pH (7.4), favoring passive diffusion. |

Expert Insight: The "Rule of Five" Context

This molecule is a quintessential "fragment-like" lead. It does not merely pass Lipinski’s Rule of Five; it occupies the "golden triangle" of medicinal chemistry (MW < 200, LogP < 3). This suggests that bioavailability issues, if they arise, will likely stem from metabolic instability (rapid clearance) rather than absorption failure.

Part 2: Absorption & Distribution Predictions

Gastrointestinal Absorption

Based on the TPSA of 35 Ų and a LogP of ~1.0, we predict >90% Human Intestinal Absorption (HIA) . The molecule is small enough to utilize solvent drag mechanisms but lipophilic enough to traverse enterocyte membranes passively.

Blood-Brain Barrier (BBB) Penetration[1]

-

Prediction: Permeant (Brain/Plasma ratio > 0.5).

-

Mechanism: The low polar surface area and lack of significant hydrogen bond donors (HBD = 0) remove the primary barriers to BBB entry.

-

Risk: If this scaffold is used in CNS-inactive drugs, significant structural modification is required to prevent CNS side effects.

Plasma Protein Binding (PPB)

-

Prediction: Low (< 50% bound).

-

Causality: High protein binding is typically driven by lipophilicity (LogP > 3) or specific acidic functional groups binding to albumin. This compound lacks both, suggesting a high fraction unbound (

) in plasma, leading to rapid distribution to tissues.

Part 3: Metabolic Stability & Elimination Pathways

This section details the predicted "metabolic soft spots"—the sites on the molecule most vulnerable to enzymatic attack.

Primary Metabolic Routes

The pyrimidine ring is generally stable, but the substituents are prime targets for Cytochrome P450 (CYP) enzymes.

-

O-Demethylation (Major Pathway):

-

Enzymes: CYP2D6, CYP2C19.[1]

-

Mechanism: Oxidative attack on the methoxy carbon leads to an unstable hemiacetal intermediate, releasing formaldehyde and yielding 2-methyl-4-hydroxypyrimidine (which tautomerizes to the pyrimidone form).

-

-

Methyl Group Oxidation (Minor Pathway):

-

Enzymes: CYP2E1, CYP3A4.[1]

-

Mechanism: Hydroxylation of the C2-methyl group to form a hydroxymethyl metabolite, potentially oxidizing further to a carboxylic acid.

-

Visualization of Metabolic Pathways

Figure 1: Predicted Phase I metabolic biotransformations.[2] The O-demethylation pathway (Red) is expected to be the clearance-driving step.

Part 4: Toxicity & Safety Assessment

Mutagenicity (Ames Potential)

-

Prediction: Negative (Low Risk).

-

Grounding: While some fused pyrimidines are intercalators, simple alkoxy-pyrimidines generally lack the planar surface area to intercalate DNA effectively. However, the generation of formaldehyde during O-demethylation (see Fig 1) is a theoretical localized toxicity concern in high-dose scenarios.

hERG Inhibition (Cardiotoxicity)

-

Prediction: Low Probability.[3]

-

Reasoning: hERG blockers typically feature a basic nitrogen linked to an aromatic group via a flexible linker (pharmacophore). This molecule is too small and rigid to span the hERG pore binding site effectively.

Part 5: Experimental Validation Protocols

To validate the in silico predictions above, the following standardized assays are recommended.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (

-

Preparation:

-

Prepare 10 mM stock of test compound in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

-

Incubation:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Reaction Mix: 1 µM test compound + 0.5 mg/mL HLM.

-

Start: Initiate with 1 mM NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

-

Termination & Analysis:

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

Centrifuge (4000g, 20 min).

-

Analyze supernatant via LC-MS/MS (monitor parent depletion).

-

-

Calculation:

-

Plot ln(concentration) vs. time. Slope =

. - .

-

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Confirm passive transcellular permeability.

-

System: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).

-

Membrane: Coat the PVDF filter of the acceptor plate with 1% Lecithin in Dodecane (mimics lipid bilayer).

-

Loading:

-

Donor Well: 200 µL of compound (10 µM) in PBS (pH 7.4).

-

Acceptor Well: 200 µL of blank PBS.

-

-

Incubation: 16 hours at room temperature in a humidity chamber (prevent evaporation).

-

Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

-

Metric: Calculate Effective Permeability (

).- cm/s confirms high permeability.

ADME Assessment Workflow

Figure 2: Strategic workflow for validating the predicted ADME properties.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

PubChem Database. (2023).[4] Compound Summary: this compound (CID 535905).[5] National Library of Medicine.

-

SwissADME. (2023). Molecular properties and pharmacokinetics prediction.[3][6][7][8][9] Swiss Institute of Bioinformatics.[9]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

OECD Guidelines. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. iipseries.org [iipseries.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. This compound | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 7. Understanding the molecular properties and metabolism of top prescribed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

Methodological & Application

4-Methoxy-2-methylpyrimidine reaction mechanism with electrophiles

Abstract

This technical guide delineates the reaction mechanisms and experimental protocols for the electrophilic functionalization of 4-methoxy-2-methylpyrimidine (4-MMP) .[1] Unlike simple aromatics, 4-MMP exhibits a trichotomous reactivity profile driven by the interplay between the electron-deficient pyrimidine core and the electron-donating methoxy substituent. This note provides validated workflows for Lateral Lithiation (C2-Me functionalization) , Electrophilic Aromatic Substitution (C5 functionalization) , and N-Alkylation (Quaternization) . These protocols are designed for medicinal chemists optimizing scaffold diversity in drug discovery campaigns.[1]

Mechanistic Landscape

The reactivity of this compound is governed by three distinct electronic zones. Understanding these zones is critical for selecting the correct reagents and avoiding regiochemical byproducts.

Zone A: The Lateral Methyl Group (C2-CH₃)[1]

-

Mechanism: The methyl group at the 2-position is attached to an electron-deficient imine-like carbon (C=N).[1] This renders the methyl protons significantly acidic (

).[1] -

Reactivity: Treatment with strong bases (LDA, LiTMP, or

-BuLi) results in deprotonation to form a resonance-stabilized aza-allylic anion.[1] This nucleophile reacts readily with electrophiles (aldehydes, ketones, alkyl halides).[1] -

Key Constraint: Low temperature (-78°C) is mandatory to prevent nucleophilic attack of the base onto the pyrimidine ring (Chichibabin-type addition).[1]

Zone B: The C5 Ring Carbon

-